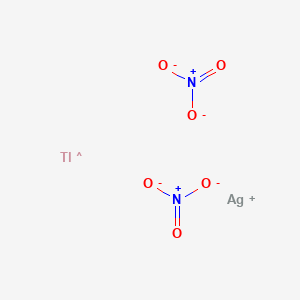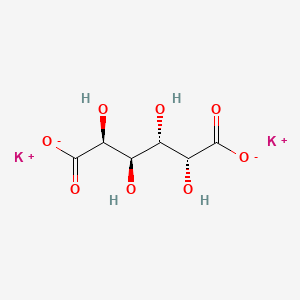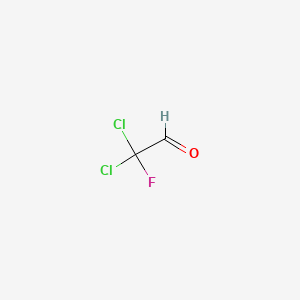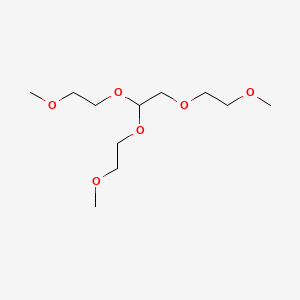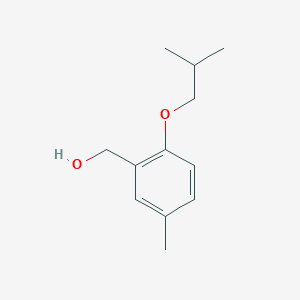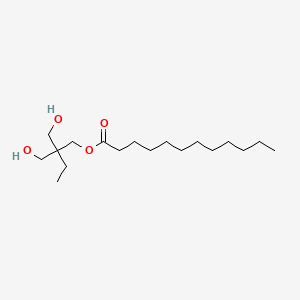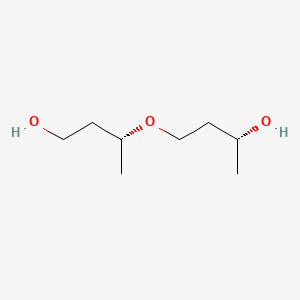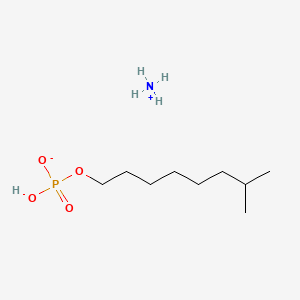
Ammonium isononyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium isononyl hydrogen phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of an ammonium ion (NH4+), an isononyl group, and a hydrogen phosphate ion (H2PO4-). This compound is known for its applications in various fields, including agriculture, industry, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium isononyl hydrogen phosphate typically involves the reaction between isononyl alcohol and phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields. The reaction is monitored using advanced analytical techniques to ensure product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium isononyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The isononyl group can be substituted with other alkyl or aryl groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, substituted ammonium compounds, and other phosphorus-containing derivatives.
Applications De Recherche Scientifique
Ammonium isononyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic and inorganic compounds.
Biology: The compound is employed in studies related to cellular metabolism and enzyme activity.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound is used in the production of flame retardants, fertilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium isononyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The hydrogen phosphate ion plays a crucial role in these interactions by participating in phosphorylation and dephosphorylation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Monoammonium phosphate
Comparison
Ammonium isononyl hydrogen phosphate is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties. Compared to other ammonium phosphates, it exhibits different solubility, reactivity, and stability profiles, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
94247-17-3 |
|---|---|
Formule moléculaire |
C9H24NO4P |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
azanium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.H3N/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);1H3 |
Clé InChI |
LVNUTWBROJJQTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOP(=O)(O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


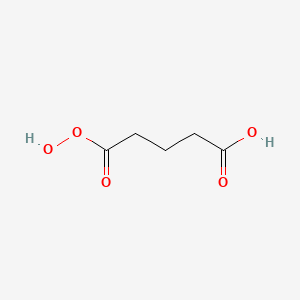


![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
